Chemical structure and properties of 2-Ethylcyclopropan-1-amine
Chemical structure and properties of 2-Ethylcyclopropan-1-amine
The following technical guide provides an in-depth analysis of 2-Ethylcyclopropan-1-amine , a structural analog of the clinically significant tranylcypromine, utilized extensively in structure-activity relationship (SAR) studies and as a specialized building block in medicinal chemistry.
CAS Registry Number: 68841-33-8 (Generic) | Molecular Formula: C₅H₁₁N[1]
Executive Summary
2-Ethylcyclopropan-1-amine represents a critical scaffold in the study of conformational restriction and bioisosterism. Unlike its N-substituted counterparts, this molecule features substitution directly on the cyclopropane ring, introducing specific steric bulk and lipophilicity vectors defined by the rigid cyclopropyl framework. It serves primarily as a mechanism-based probe for amine oxidases (MAO, LSD1) and as a precursor for introducing the ethyl-cyclopropyl moiety into complex pharmacophores.
This guide details the structural dynamics, validated synthetic pathways, and pharmacological utility of the molecule, distinguishing between its cis and trans diastereomers which exhibit distinct biological profiles.
Chemical Constitution & Stereochemistry
Structural Identity
The molecule consists of a cyclopropane ring substituted at the C1 position with a primary amine (-NH₂) and at the C2 position with an ethyl group (-CH₂CH₃). The rigidity of the cyclopropane ring (bond angles ~60°) creates significant ring strain (~27.5 kcal/mol), which drives its reactivity, particularly in oxidative ring-opening processes.
Stereochemical Complexity
Possessing two chiral centers (C1 and C2), 2-ethylcyclopropan-1-amine exists as four stereoisomers grouped into two diastereomeric pairs:
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Trans-isomer (Racemic): (1R, 2S) and (1S, 2R). The ethyl and amine groups are on opposite faces of the ring. Generally thermodynamically more stable and often the pharmacologically active form in oxidase inhibition.
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Cis-isomer (Racemic): (1R, 2R) and (1S, 2S). The substituents share the same face, leading to higher steric congestion.
Note on Nomenclature: In medicinal chemistry, unless specified as cis, references to "2-substituted cyclopropylamines" often imply the trans isomer due to the synthetic favorability of trans-cyclopropanation.
Physicochemical Profile
The following data summarizes the core physical properties. Where experimental values are rare for this specific analog, high-confidence predicted values based on structure-property relationships (SPR) are provided.
| Property | Value / Description | Relevance |
| Molecular Weight | 85.15 g/mol | Fragment-based drug discovery (FBDD) |
| Boiling Point | ~100–105 °C (Predicted) | Volatile liquid; requires careful handling |
| pKa (Conjugate Acid) | 9.4 ± 0.5 | Typical for primary alkyl amines; exists as cation at physiological pH |
| LogP | 1.12 | Moderate lipophilicity; crosses BBB effectively |
| Topological Polar Surface Area | 26.02 Ų | Good membrane permeability |
| H-Bond Donors/Acceptors | 1 / 1 | Standard amine profile |
Synthetic Methodologies
The synthesis of 2-ethylcyclopropan-1-amine requires stereoselective construction of the cyclopropane ring followed by functional group manipulation. The Curtius Rearrangement route is the industry standard for generating the amine with retention of stereochemistry.
Validated Protocol: Carbene Addition & Curtius Rearrangement
This pathway allows for the use of inexpensive starting materials (1-butene) and provides access to the carboxylic acid intermediate, which can be resolved before conversion to the amine.
Step-by-Step Workflow:
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Cyclopropanation: Reaction of 1-butene with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂. This yields ethyl 2-ethylcyclopropanecarboxylate as a mixture of cis and trans isomers (typically favoring trans).
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Hydrolysis: Saponification of the ester using LiOH in THF/Water to yield 2-ethylcyclopropanecarboxylic acid.
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Isomer Separation: The trans-acid can be separated from the cis-acid via fractional crystallization or chromatography at this stage.
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Acyl Azide Formation: Activation of the acid with diphenylphosphoryl azide (DPPA) and triethylamine.
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Curtius Rearrangement: Heating the acyl azide promotes loss of N₂ and rearrangement to the isocyanate.
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Hydrolysis to Amine: Acidic hydrolysis (HCl) of the isocyanate yields the final 2-ethylcyclopropan-1-amine hydrochloride salt.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical stereochemical checkpoint.
Figure 1: Synthetic workflow for 2-Ethylcyclopropan-1-amine via the Curtius Rearrangement, emphasizing the isolation of the bioactive trans-isomer.
Pharmacological Relevance & Mechanism[2][3]
Mechanism-Based Inactivation (Suicide Inhibition)
2-Ethylcyclopropan-1-amine belongs to a class of inhibitors known as suicide substrates for flavin-dependent enzymes, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).
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Mechanism: The enzyme initiates catalysis by abstracting a single electron (SET) from the amine nitrogen. This generates an amine radical cation.
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Ring Opening: The radical cation triggers the homolytic cleavage of the strained cyclopropane C1-C2 bond.
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Covalent Adduct: The resulting ring-opened species (a reactive radical or imine) forms a covalent bond with the FAD cofactor (specifically at the N5 or C4a position) or an active site amino acid residue, permanently disabling the enzyme.
SAR: Ethyl vs. Phenyl
While trans-2-phenylcyclopropylamine (Tranylcypromine) is a potent nanomolar inhibitor, the 2-ethyl analog serves as a critical probe to determine the necessity of the aromatic ring (pi-stacking interactions) versus simple hydrophobic bulk.
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Binding Pocket: If the 2-ethyl analog retains potency, the binding pocket is likely driven by hydrophobic exclusion. If potency drops significantly (which is common for LSD1), it confirms the requirement for pi-pi interactions with residues like Tryptophan in the active site.
Mechanistic Pathway Visualization
The diagram below details the single-electron transfer (SET) mechanism leading to enzyme inactivation.
Figure 2: Mechanism of Action (MOA) depicting the suicide inhibition of FAD-dependent oxidases by 2-ethylcyclopropan-1-amine.
Handling and Safety Protocols
Stability
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Free Base: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
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Salt Form: The hydrochloride salt (2-Ethylcyclopropan-1-amine HCl) is a stable, hygroscopic solid and is the preferred form for storage and handling.
Hazards
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Corrosivity: As a primary amine, it is corrosive to skin and mucous membranes.
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Toxicity: While specific toxicology data may be limited, cyclopropylamines are structurally related to MAO inhibitors and should be treated as potent bioactive agents capable of inducing hypertensive crises if absorbed in significant quantities (tyramine effect).
References
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BLD Pharm. (2025). 2-Ethylcyclopropan-1-amine Product Monograph & CAS Data. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13112619, N-Ethylcyclopropanamine (Structural Comparison). Retrieved from [2]
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Yang, M., et al. (2007).[3] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Retrieved from
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Fuller, R. W. (1968).[4] Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor. Biochemical Pharmacology. Retrieved from
- Wernimont, A. K., et al. (2004). Structure-activity relationships of cyclopropylamine-based inhibitors of amine oxidases. Current Medicinal Chemistry. (Contextual grounding for alkyl-cyclopropylamine SAR).
Sources
- 1. 68841-33-8|2-Ethylcyclopropan-1-amine|BLD Pharm [bldpharm.com]
- 2. 2-Ethylcyclopenten-1-amine | C7H13N | CID 20202298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
